molecular formula C9H10F3N3 B3104162 1-[3-(Trifluoromethyl)benzyl]guanidine CAS No. 14629-14-2

1-[3-(Trifluoromethyl)benzyl]guanidine

Cat. No.: B3104162
CAS No.: 14629-14-2
M. Wt: 217.19 g/mol
InChI Key: OLYSSPOJABEIKK-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]guanidine is a chemical compound with the molecular formula C9H10F3N3 and a molecular weight of 217.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Trifluoromethyl)benzyl]guanidine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the guanidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-(Trifluoromethyl)benzyl]guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The guanidine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Chloromethyl)benzyl]guanidine
  • 1-[3-(Methyl)benzyl]guanidine
  • 1-[3-(Fluoromethyl)benzyl]guanidine

Uniqueness

1-[3-(Trifluoromethyl)benzyl]guanidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYSSPOJABEIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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